1H-Indene-4-carboxylic acid
Overview
Description
1H-Indene-4-carboxylic acid is an organic compound belonging to the indene family It features a fused bicyclic structure consisting of a benzene ring fused to a cyclopentene ring, with a carboxylic acid group attached at the fourth position
Scientific Research Applications
1H-Indene-4-carboxylic acid has several scientific research applications:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indene-4-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of 3-arylpropionic acids, catalyzed by a suitable catalyst such as terbium triflate at elevated temperatures . Another method includes the selective deprotection of t-butyl esters followed by decarboxylation to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
1H-Indene-4-carboxylic acid undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the benzene ring, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions:
- Oxidation: Potassium permanganate, chromium trioxide
- Reduction: Hydrogen gas, palladium catalyst
- Substitution: Halogens, nitrating agents
Major Products Formed:
- Oxidation: Ketones, carboxylic acids
- Reduction: Reduced derivatives
- Substitution: Halogenated or nitrated products
Mechanism of Action
The mechanism of action of 1H-Indene-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the indene moiety can engage in π-π interactions with aromatic residues . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 1H-Indene-2-carboxylic acid
- 1H-Indene-3-carboxylic acid
- 1H-Indene-5-carboxylic acid
Comparison: 1H-Indene-4-carboxylic acid is unique due to the position of the carboxylic acid group, which influences its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different binding affinities and biological activities, making it a distinct compound for specific applications .
Properties
IUPAC Name |
1H-indene-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c11-10(12)9-6-2-4-7-3-1-5-8(7)9/h1-2,4-6H,3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEZVXFKCOJOKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C1C=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506532 | |
Record name | 1H-Indene-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00506532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77635-16-6 | |
Record name | 1H-Indene-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00506532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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